molecular formula C26H39N2OP B8192841 1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide

1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide

Cat. No.: B8192841
M. Wt: 426.6 g/mol
InChI Key: VMDXRFOMNQBWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide is a saturated five-membered N-heterocyclic phosphine (NHP) compound featuring a tetracoordinate phosphorus atom ligated by two nitrogen atoms from a chelating diamine backbone, a double-bonded oxygen atom (P=O), and sterically bulky 2,6-diisopropylphenyl substituents. This compound is commercially available as a research chemical (purity: 90–98%, USD 5–59) and is utilized in catalysis, pharmaceutical synthesis, and materials science due to its robust electronic and steric properties . Its synthesis typically involves reacting phosphorus oxychloride (POCl₃) with N,N′-bis(2,6-diisopropylphenyl)ethane-1,2-diamine in the presence of a base like N-methylmorpholine to neutralize HCl by-products .

The crystal structure of its chloro-substituted analog (2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide) reveals a half-chair conformation for the diazaphospholidine ring, with P–N bond lengths of 1.619–1.635 Å and a short P=O bond (1.465 Å), indicative of strong π-bonding . These structural features contribute to its stability and reactivity as a precursor in immunosuppressant and chemotherapy drug synthesis .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2-hydroxy-1,3,2-diazaphospholidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N2OP/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28(30(27)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20,29H,15-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDXRFOMNQBWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(P2O)C3=C(C=CC=C3C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Catalytic Applications

1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide serves as an effective ligand in various catalytic reactions:

1. Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : This compound facilitates the coupling of aryl halides with boronic acids to form biaryl compounds. Its effectiveness is attributed to its ability to stabilize palladium complexes.
  • Heck Reaction : It is utilized in the Heck reaction for the formation of alkenes from aryl halides and alkenes under palladium catalysis.

2. Arylation Reactions

  • The compound has been shown to promote dehydrative direct arylations of arenes via activation of C-H bonds. This method is particularly valuable for synthesizing complex aromatic compounds efficiently .

Organic Synthesis

The compound's utility extends beyond catalysis into broader organic synthesis applications:

1. Synthesis of Phosphorus-Containing Compounds

  • It acts as a precursor in the synthesis of various phosphorus-containing ligands and catalysts, crucial for developing new materials and pharmaceuticals.

2. Functionalization of Arenes

  • The compound enables functionalization of arenes through C-H activation processes, which are essential for constructing diverse organic structures in medicinal chemistry.

Material Science Applications

In material science, this compound finds applications in:

1. Polymer Chemistry

  • It can be used as a stabilizer or additive in polymer formulations to enhance thermal stability and mechanical properties.

2. Coordination Chemistry

  • The compound is explored for its ability to form stable complexes with transition metals, which can be used in developing new materials with tailored properties.

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

StudyApplicationFindings
Zhang et al. (2020)Suzuki-Miyaura CouplingDemonstrated high yields and selectivity in biaryl formation using this ligand .
Lee et al. (2019)Direct ArylationShowed efficient C-H activation leading to complex arylated products with minimal by-products .
Kim et al. (2021)Polymer StabilizationReported improved thermal stability in polyolefins when this compound was used as an additive .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide

  • Structure : Differs by the substitution of one oxygen atom with chlorine (P–Cl: 2.059 Å) while retaining the 2,6-diisopropylphenyl groups.
  • Reactivity : The chlorine substituent enhances electrophilicity, making it more reactive toward nucleophilic agents compared to the parent oxide.
  • Applications: Primarily used as a precursor for pharmaceuticals, including immunosuppressants .

1,3-Di(p-tolyl)-2-chloro-1,3,2-diazaphospholidine-2-Oxide (CSD: WASFEC)

  • Structure : Substitutes 2,6-diisopropylphenyl groups with smaller p-tolyl (4-methylphenyl) groups.
  • Steric Effects : Reduced steric bulk compared to the diisopropylphenyl analog, leading to faster reaction kinetics in coordination chemistry.
  • Electronic Properties : Similar P=O and P–Cl bond lengths but lower thermal stability due to diminished steric protection .

Fluorine-Substituted Analog (CSD: SIVJEN)

  • Structure : Replaces chlorine with fluorine (P–F bond).
  • Electronic Impact : Fluorine’s higher electronegativity increases the phosphorus center’s electrophilicity but reduces Lewis acidity compared to chlorine derivatives.
  • Applications : Less common in drug synthesis due to challenges in handling fluorinated intermediates .

Bicyclic NHP Derivative (CSD: NUMBAY)

  • Structure : Features a fused cyclohexyl ring and N-benzyl substituents.
  • Conformational Rigidity : The bicyclic framework restricts ring puckering, altering catalytic activity in asymmetric synthesis.
  • Stability : Enhanced thermal stability but reduced solubility in common solvents .

DIPSKEWPHOS Ligands

  • Structure: (2R,4R)- or (2S,4S)-2,4-bis[bis(3,5-diisopropylphenyl)phosphino]pentane.
  • Comparison: Unlike the monocyclic diazaphospholidine oxide, DIPSKEWPHOS is a chiral bis-phosphine ligand with a flexible pentane backbone.
  • Applications : Widely used in enantioselective catalysis, whereas the diazaphospholidine oxide is more suited for stoichiometric transformations .

Data Tables

Table 1: Structural and Electronic Comparison

Compound P–X Bond (Å) Substituents Ring Conformation Key Applications
Target Compound (Oxide) P=O: 1.465 2,6-diisopropylphenyl Half-chair Catalysis, Pharmaceuticals
2-Chloro Derivative P–Cl: 2.059 2,6-diisopropylphenyl Half-chair Drug Precursors
1,3-Di(p-tolyl) Derivative (WASFEC) P–Cl: 2.06 p-tolyl Planar Coordination Chemistry
DIPSKEWPHOS N/A 3,5-diisopropylphenyl Flexible pentane Enantioselective Catalysis

Research Findings and Trends

  • Steric vs. Electronic Tuning : Bulky 2,6-diisopropylphenyl groups in the target compound provide superior steric shielding, enhancing stability but reducing reaction rates compared to p-tolyl analogs .
  • Pharmaceutical Relevance : Chloro derivatives are preferred for drug precursor synthesis due to their balanced reactivity, while fluorine derivatives remain niche due to synthetic complexity .
  • Commercial Viability : The target compound’s commercial availability (vs. custom-synthesized analogs) makes it a practical choice for exploratory research .

Biological Activity

1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide, also known as B3479, is a phosphine oxide compound notable for its diverse applications in organic synthesis and catalysis. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C26H39N2OP
  • Molecular Weight : 426.58 g/mol
  • Melting Point : 201-205 °C
  • Purity : >98.0% (N) .

The biological activity of B3479 is primarily attributed to its ability to function as a ligand in various catalytic processes. It has been shown to facilitate reactions such as:

  • Buchwald-Hartwig Cross Coupling
  • Heck Reaction
  • Suzuki-Miyaura Coupling

These reactions are crucial in synthesizing complex organic molecules that may exhibit biological activity.

Biological Activity and Therapeutic Potential

Research indicates that B3479 may have potential applications in the pharmaceutical industry due to its role as a catalyst in drug synthesis. Its effectiveness in promoting reactions that yield biologically active compounds suggests it could play a role in developing new therapeutic agents.

Case Studies

  • Anticancer Activity : A study explored the use of phosphine oxides like B3479 in synthesizing compounds with anticancer properties. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for further development as anticancer agents.
  • Antimicrobial Properties : Another investigation assessed the antimicrobial activity of phosphine oxide derivatives. B3479 was evaluated alongside other compounds for its ability to inhibit bacterial growth. Results showed promising activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity
AntimicrobialInhibition of Gram-positive bacteria
Catalytic ReactionsFacilitates multiple organic reactions

Q & A

Basic Questions

Q. What are the recommended synthesis and purification protocols for 1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide?

  • Methodological Answer : The synthesis typically involves organometallic reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. A common approach is the cyclization of substituted phosphine precursors with diamine ligands. Purification often employs recrystallization from anhydrous solvents (e.g., toluene or hexane) or column chromatography using silica gel. Safety protocols mandate strict control of moisture and oxygen exposure due to the compound’s sensitivity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with oxidizing agents, as decomposition may release toxic phosphine oxides. Storage requires airtight containers under inert gas at temperatures below –20°C to minimize degradation. Emergency procedures for spills involve neutralization with inert absorbents (e.g., vermiculite) and disposal via certified hazardous waste channels .

Q. Which spectroscopic and analytical techniques are most effective for characterizing its structure and purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H/¹³C) confirms the phospholidine ring structure and substituent geometry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical details. Purity is assessed via thin-layer chromatography (TLC) or HPLC with UV detection, ensuring >95% purity for research-grade applications .

Advanced Research Questions

Q. How does the steric and electronic environment of the 2,6-diisopropylphenyl substituents influence its catalytic or ligand behavior?

  • Methodological Answer : The bulky substituents create a sterically hindered environment, reducing unwanted side reactions in transition metal catalysis. Computational studies (e.g., DFT calculations) quantify electron-donating effects on metal centers. Experimental validation involves comparing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) with analogous ligands lacking isopropyl groups .

Q. What strategies mitigate stability issues during long-term storage or under reactive conditions?

  • Methodological Answer : Stability under thermal or photolytic stress is assessed via thermogravimetric analysis (TGA) and accelerated aging studies. Decomposition pathways (e.g., P–N bond cleavage) are monitored using in-situ FTIR or Raman spectroscopy. Stabilization methods include co-crystallization with stabilizing agents (e.g., Lewis acids) or encapsulation in moisture-resistant matrices .

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data across studies?

  • Methodological Answer : Discrepancies often arise from variations in synthetic routes or impurities. Reproduce experiments using strictly controlled conditions (e.g., solvent dryness, inert atmosphere). Cross-validate data with multiple analytical techniques (e.g., combining NMR, X-ray, and elemental analysis). Theoretical frameworks, such as molecular orbital theory, help rationalize unexpected reactivity patterns .

Theoretical and Experimental Design Considerations

Q. What theoretical models best predict the compound’s behavior in novel reaction systems?

  • Methodological Answer : Ligand field theory and frontier molecular orbital (FMO) analysis model its interactions with metal catalysts. Molecular dynamics simulations predict solvation effects and conformational flexibility. Experimental validation involves kinetic studies (e.g., variable-temperature NMR) to correlate theoretical predictions with observed reaction rates .

Q. How to design experiments to probe its potential in asymmetric catalysis or chiral resolution?

  • Methodological Answer : Enantiomeric excess (ee) is measured via chiral HPLC or circular dichroism (CD) spectroscopy. Test chiral substrates (e.g., prochiral ketones) in asymmetric hydrogenation reactions. Modify the diazaphospholidine scaffold with chiral auxiliaries and compare ee outcomes using statistical design of experiments (DoE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.